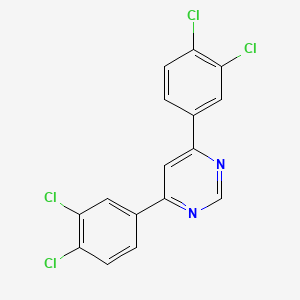

4,6-Bis(3,4-dichlorophenyl)pyrimidine

Description

4,6-Bis(3,4-dichlorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by two 3,4-dichlorophenyl groups attached at the 4- and 6-positions of the pyrimidine ring. This structural motif confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and plant biology. For instance, compounds like TU-892 (a pyrazolo[3,4-d]pyrimidine derivative with a 3,4-dichlorophenyl group) demonstrate significant biological activity in modulating plant circadian rhythms .

Properties

Molecular Formula |

C16H8Cl4N2 |

|---|---|

Molecular Weight |

370.1 g/mol |

IUPAC Name |

4,6-bis(3,4-dichlorophenyl)pyrimidine |

InChI |

InChI=1S/C16H8Cl4N2/c17-11-3-1-9(5-13(11)19)15-7-16(22-8-21-15)10-2-4-12(18)14(20)6-10/h1-8H |

InChI Key |

MGVBAPDAHATQBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(3,4-dichlorophenyl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs palladium-catalyzed coupling of 4,6-dichloropyrimidine with 3,4-dichlorophenylboronic acid under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 4,6-Bis(3,4-dichlorophenyl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(3,4-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the phenyl rings can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-coupling reactions: It can participate in further cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyrimidines with various functional groups.

- Oxidized or reduced derivatives with altered electronic properties .

Scientific Research Applications

4,6-Bis(3,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial properties.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4,6-Bis(3,4-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Positional Isomerism of Chlorine Atoms

- TU-892 (5-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-dione) : Lengthens the circadian period in Arabidopsis thaliana by 2–3 hours at 10 µM .

- TU-923 (2,4-dichlorophenyl analogue of TU-892) : Reverses the activity, shortening the circadian period by 1–2 hours. This inversion highlights the critical role of chlorine substitution patterns: the 3,4-dichlorophenyl group in TU-892 is essential for period-lengthening, while the 2,4-dichlorophenyl group in TU-923 confers period-shortening .

Pyrimidine vs. Pyrazolo-Pyrimidine Cores

- 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine : A structurally simpler pyrimidine derivative with halogenated aryl groups. Its molecular weight (277.5 g/mol) and solubility in chloroform or DMSO make it a versatile intermediate for pharmaceutical research .

Regulatory and Industrial Relevance

- 3,4-Dichlorophenyl isocyanate (CAS 102-36-3): A related intermediate regulated under ISO standards for chemical synthesis, highlighting the regulatory scrutiny of dichlorophenyl-containing compounds .

- Applications: Derivatives like 4,6-bis[(3,4-dichlorophenyl)methylsulfanyl]cinnoline (CAS 6957-44-4) are explored in agrochemical and pharmaceutical research due to their bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.